molecular formula C18H20ClN7O B2711865 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one CAS No. 923514-64-1

1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one

Cat. No.: B2711865
CAS No.: 923514-64-1
M. Wt: 385.86
InChI Key: JSLFNRDAPJXMLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-(3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a complex structure that combines a triazolo[4,5-d]pyrimidine core, a chlorophenyl group, and a piperazine ring linked by a propan-1-one chain. The triazolopyrimidine scaffold is a privileged structure in pharmaceutical development, known for its ability to interact with a variety of biological targets. The primary research value of this compound lies in its potential as a key intermediate or final product for investigating novel therapeutic agents. Compounds with triazolopyrimidine and piperazine motifs have demonstrated a wide range of pharmacological activities in scientific literature. For instance, structurally related triazolopyrimidine and tetrazolopyrazine derivatives have been investigated as potent histamine receptor antagonists . Similarly, other heterocyclic compounds incorporating piperazine and chlorophenyl groups have been explored as inhibitors of protein kinase B (Akt), a target of high interest in oncology . Furthermore, chemokine receptor antagonists, such as those targeting CCR2b for the treatment of inflammatory diseases, rheumatoid arthritis, and neuropathic pain, also utilize similar heterocyclic frameworks . The specific 4-chlorophenyl substitution is a common feature in bioactive molecules, often contributing to enhanced binding affinity and metabolic stability. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, utilizing personal protective equipment and adhering to standard laboratory safety protocols.

Properties

IUPAC Name

1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-2-methylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN7O/c1-12(2)18(27)25-9-7-24(8-10-25)16-15-17(21-11-20-16)26(23-22-15)14-5-3-13(19)4-6-14/h3-6,11-12H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLFNRDAPJXMLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on recent studies.

Structure and Synthesis

This compound features a triazolo-pyrimidine core linked to a piperazine moiety and a methylpropanone side chain. The presence of the 4-chlorophenyl group is significant for enhancing its pharmacological properties. The synthesis typically involves multi-step organic reactions that include cyclization and functionalization processes to achieve the desired structure.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds in this class. For instance, derivatives of 1-(4-(substituted)piperazin-1-yl) have shown efficacy against human breast cancer cells (MCF-7), with IC50 values indicating moderate to significant inhibition of cell viability. Specifically, one study reported an IC50 value of 18 µM , comparable to established PARP inhibitors like Olaparib .

The anticancer activity is believed to stem from the compound's ability to inhibit Poly (ADP-Ribose) Polymerase 1 (PARP1) , leading to increased DNA damage in cancer cells. This is evidenced by enhanced cleavage of PARP1 and increased phosphorylation of H2AX, a marker of DNA damage response .

CompoundIC50 Value (µM)Mechanism
5e18PARP1 inhibition
Olaparib57.3PARP1 inhibition

Other Biological Activities

Beyond anticancer effects, compounds with similar structures have been investigated for their antimicrobial and anti-inflammatory properties. The triazole ring is known for its interaction with various biological targets, which may lead to diverse therapeutic applications.

Study on Anticancer Activity

In a comparative study involving several compounds, those structurally related to our target compound exhibited varying degrees of cytotoxicity against MCF-7 cells. The study utilized cell viability assays and Western blot analyses to assess the effects on PARP cleavage and H2AX phosphorylation. Results indicated that modifications in substituents significantly influenced biological activity .

Anti-Tubercular Activity

Another investigation focused on similar piperazine derivatives showed promising results against Mycobacterium tuberculosis. Compounds were synthesized and evaluated for their inhibitory concentrations (IC50), with some exhibiting values as low as 1.35 µM , indicating strong potential as anti-tubercular agents .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one exhibit significant anticancer properties. For instance:

  • PARP Inhibition : A study demonstrated that derivatives of piperazine targeting poly (ADP-ribose) polymerase (PARP) showed efficacy against human breast cancer cells (IC50 values around 18 μM) by enhancing PARP cleavage and increasing caspase activity .

Neuropharmacological Effects

The compound's structure suggests potential neuropharmacological effects. Compounds with similar triazole and piperazine scaffolds have been investigated for their ability to modulate neurotransmitter systems, which could lead to applications in treating neurological disorders.

Study on Breast Cancer Cells

In a notable study, a series of substituted piperazine compounds were synthesized and tested for their cytotoxic effects on MCF-7 breast cancer cells. The results showed that certain derivatives had enhanced activity compared to standard treatments, suggesting that the triazolo-pyrimidine framework could be a promising lead for developing new anticancer agents .

Mechanistic Insights

In silico studies have provided insights into the binding interactions of these compounds with target proteins involved in cancer progression. The computational modeling indicated that the triazolo[4,5-d]pyrimidine moiety interacts favorably with PARP1, supporting its role as a drug candidate in oncology .

Antimicrobial Activity

Preliminary studies have also suggested that compounds with similar structures may possess antimicrobial properties. The presence of the triazole ring is known to enhance the antimicrobial activity of various compounds by interfering with microbial cell wall synthesis.

Anti-inflammatory Properties

The anti-inflammatory potential of triazole derivatives has been documented in several studies. These compounds may inhibit pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound shares structural homology with other triazolo-pyrimidine derivatives, differing primarily in substituents on the triazole ring, pyrimidine core, and the piperazine-linked side chain. Key analogues include:

Compound Name R1 (Triazole Substituent) R2 (Pyrimidine Substituent) Key Differences
1-(4-(3-(4-Chlorophenyl)-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7-yl)Piperazin-1-yl)-2-Methylpropan-1-one (Target) 4-Chlorophenyl Piperazine-2-methylpropanone Reference compound; optimized for balanced lipophilicity and solubility.
3-(4-Methoxyphenyl)-1-{4-[3-(4-Methylphenyl)-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7-yl]-1-Piperazinyl}-1-Propanone 4-Methylphenyl Piperazine-3-(4-methoxyphenyl)propanone Increased electron-donating groups (methyl, methoxy) reduce metabolic stability .
6-(4-(1-(1,5-Dimethyl-3-Oxo-2-Phenyl-2,3-Dihydro-1H-Pyrazol-4-yl)-4,5-Dihydro-1H-Tetrazol-5-yl)Phenyl)Pyrimidin-2(1H)-one Tetrazole-pyrimidine hybrid Coumarin substituent Hybrid scaffold diverges from triazolo-pyrimidine core, reducing kinase selectivity .

Pharmacological and Physicochemical Properties

  • Lipophilicity (LogP):
    The target compound’s 4-chlorophenyl group confers moderate lipophilicity (predicted LogP ~2.8), whereas the 4-methylphenyl analogue (LogP ~3.2) exhibits higher membrane permeability but poorer aqueous solubility . Methoxy substituents (e.g., 4-methoxyphenyl) further increase polarity but may introduce metabolic vulnerabilities via demethylation.

  • Binding Affinity: Chlorine’s electronegativity enhances hydrogen bonding and halogen interactions in target binding. For example, the target compound shows 10-fold higher affinity for adenosine A2A receptors compared to the 4-methylphenyl analogue in preclinical assays .
  • Metabolic Stability: Piperazine-linked 2-methylpropan-1-one in the target compound resists oxidative metabolism better than propanone derivatives with bulkier substituents (e.g., coumarin-linked analogues in ), which exhibit rapid hepatic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.